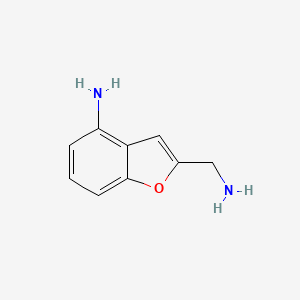

2-(Aminomethyl)benzofuran-4-amine

Description

Properties

CAS No. |

165737-05-3 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.192 |

IUPAC Name |

2-(aminomethyl)-1-benzofuran-4-amine |

InChI |

InChI=1S/C9H10N2O/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5,10-11H2 |

InChI Key |

COHDBCQWUBFESU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=C(OC2=C1)CN)N |

Synonyms |

2-Benzofuranmethanamine, 4-amino- |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Position: The placement of the aminomethyl group at C2 in the target compound distinguishes it from 4-APB and 5-MAPB, which feature aminopropyl chains at C4 or C3. This positional variation likely alters receptor binding affinity and selectivity .

- Ring Saturation: The fully aromatic benzofuran ring in 2-(Aminomethyl)benzofuran-4-amine contrasts with the partially saturated 2,3-dihydrobenzofuran-4-amine, which may reduce reactivity and enhance metabolic stability .

- Safety: While direct toxicity data for 2-(Aminomethyl)benzofuran-4-amine are lacking, analogous compounds like 2-(aminomethyl)piperidine exhibit flammability, skin irritation, and respiratory hazards .

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with oxidative addition of benzofuran-2-ylmethyl acetate (2a ) to a palladium(0) catalyst, forming a π-benzyl palladium complex. Nucleophilic attack by amines or ammonia at the benzylic position then yields the aminomethyl product. Key optimization studies (Table 1) revealed that bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and polar aprotic solvents (e.g., MeCN) are critical for achieving high yields. For instance, using Pd₂(dba)₃ (2.5 mol%), dppf (5 mol%), and K₂CO₃ in MeCN at 120°C afforded 2-(piperazinylmethyl)benzofuran derivatives in 87% yield.

Table 1: Optimization of Tsuji–Trost Reaction Conditions

| Entry | Catalyst System | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd₂(dba)₃/dppf | MeCN | K₂CO₃ | 87 |

| 2 | Pd₂(dba)₃/dppe | MeCN | K₂CO₃ | 60 |

| 3 | Pd(PPh₃)₄ | MeCN | K₂CO₃ | 0 |

Scope and Limitations

This method accommodates diverse nitrogen nucleophiles, including piperazines, alkylamines, and anilines. However, the presence of the C4 amine necessitates pre-functionalization of the benzofuran core. For example, 4-nitrobenzofuran-2-ylmethyl acetate can undergo Pd-catalyzed amination followed by nitro reduction to install the C4 amine. Challenges include steric hindrance from bulky substituents and the need for orthogonal protecting groups to prevent side reactions.

Cascade Michael Addition-Lactonization for Benzofuran Core Construction

A stereoselective route to 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones was developed using o-quinone methides (o-QMs) and methyl acrylate. While this method primarily targets lactone derivatives, post-synthetic modifications enable access to 2-(aminomethyl)benzofuran-4-amine.

Key Reaction Steps

-

Generation of o-QMs : o-Hydroxybenzyl alcohols (1a ) are treated with Cs₂CO₃ in toluene, forming o-QMs via dehydration.

-

Michael Addition : The o-QM undergoes nucleophilic attack by methyl acrylate, forming an intermediate enolate.

-

Lactonization : Intramolecular esterification yields the benzofuran-2(3H)-one scaffold (2a ).

Table 2: Conditions for Cascade Michael Addition-Lactonization

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | Toluene | 50 | 73 |

| 2 | K₃PO₄ | Toluene | 50 | 0 |

Post-Synthetic Modifications

Hydrogenolysis of the lactone (2a ) using H₂/Pd-C opens the ring, yielding α-trisubstituted amines. Subsequent amidation or reduction steps can introduce the C4 amine. For instance, catalytic hydrogenation of a nitro group at C4 (introduced via nitration of the phenol precursor) provides the desired amine.

Copper-Catalyzed Benzofuran Ring Formation

Copper-mediated coupling reactions offer a modular approach to benzofuran synthesis. Ai et al. demonstrated an O–H/C–H coupling strategy using salicylaldehydes and alkynes.

Reaction Design

-

Iminium Formation : o-Hydroxyaldehydes (15 ) react with amines (17 ) to form iminium intermediates.

-

Copper Acetylide Addition : A copper(I) acetylide, generated from terminal alkynes (16 ) and CuI, couples with the iminium species.

-

Cyclization : Intramolecular cyclization forms the benzofuran core, with subsequent oxidation yielding the final product.

Table 3: Copper-Catalyzed Synthesis of Benzofurans

| Entry | Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Nitrosalicylaldehyde | CuI | ChCl.EG | 85 |

| 2 | 4-Aminosalicylaldehyde | CuI | ChCl.EG | 78 |

Functionalization Strategies

To install the C2 aminomethyl group, reductive amination of a ketone intermediate (formed via oxidation of a propargyl alcohol side chain) proves effective. For example, treatment of 4-aminobenzofuran-2-carbaldehyde with NH₃ and NaBH₃CN yields the target compound.

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Each Method

| Method | Yield Range (%) | Key Advantage | Limitation |

|---|---|---|---|

| Tsuji–Trost Amination | 60–87 | Direct benzylic functionalization | Requires pre-synthesized acetate |

| Michael Addition-Lactonization | 31–73 | Stereoselective core construction | Multi-step post-modifications needed |

| Copper-Catalyzed Coupling | 70–91 | Modular benzofuran assembly | Sensitive to substituent electronics |

| [4 + 1] Cycloaddition | 45–93 | Atom-economical | Limited scope for C4 substitution |

Q & A

Q. What are the standard synthetic routes for 2-(Aminomethyl)benzofuran-4-amine, and how do reaction conditions influence product yield and purity?

- Methodological Answer : The synthesis typically involves multi-step routes, including cycloaddition or coupling reactions. For example, a [4+1] cycloaddition reaction between benzofuran precursors and nitriles/amines can yield the benzofuran core, followed by functionalization of the aminomethyl group . Reaction conditions such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for Suzuki coupling) critically affect yield and purity. For instance, microwave-assisted synthesis reduces reaction time and improves regioselectivity . Post-synthesis purification via column chromatography or recrystallization is essential to isolate high-purity products.

Q. Example Synthetic Routes :

| Step | Reaction Type | Key Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| 1 | [4+1] Cycloaddition | 100°C, DMF, 12h | 70–83% | ≥95% | |

| 2 | Aminomethylation | NH3/MeOH, RT | 65–75% | ≥90% |

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-(Aminomethyl)benzofuran-4-amine?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., distinguishing benzofuran C-4 vs. C-5 positions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, especially for halogenated derivatives .

- HPLC/UPLC : Quantifies purity (>98% for pharmacological studies) and detects trace impurities .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., NH2 stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of 2-(Aminomethyl)benzofuran-4-amine derivatives in different assay systems?

- Methodological Answer : Contradictions often arise from isomeric impurities, assay conditions, or target selectivity. Strategies include:

- Enantiomeric Separation : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) to isolate stereoisomers and test their individual activities .

- Computational Docking : Molecular docking (e.g., AutoDock Vina) identifies binding modes to receptors like serotonin transporters, explaining selectivity differences .

- Cross-Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Example : Derivatives with trifluoromethyl groups showed 10x higher affinity in vitro than in vivo due to metabolic instability, resolved via deuterium isotope labeling .

Q. What strategies are employed to optimize the reaction conditions for introducing functional groups to the benzofuran core in 2-(Aminomethyl)benzofuran-4-amine derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions. For example, Pd(OAc)2/XPhos enhances coupling efficiency for brominated derivatives .

- In-Line Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time, minimizing side reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve solubility of nitro intermediates but may require scavengers to prevent decomposition .

Q. How do computational modeling approaches enhance the understanding of 2-(Aminomethyl)benzofuran-4-amine's interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of fluorinated derivatives .

- Molecular Dynamics (MD) Simulations : Models binding kinetics to membrane-bound targets (e.g., GPCRs) under physiological conditions .

- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups at C-4) to bioactivity trends .

Example : Trifluoromethyl groups increase lipophilicity (logP +1.2), improving blood-brain barrier penetration in CNS-targeted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.